Cas no 71478-66-5 (4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone structure](https://ja.kuujia.com/scimg/cas/71478-66-5x500.png)
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone 化学的及び物理的性質
名前と識別子
-
- 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone
- 1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- 71478-66-5
- EN300-684949
-
- インチ: InChI=1S/C10H14N6/c11-15-9-8-5-14-16(7-3-1-2-4-7)10(8)13-6-12-9/h5-7H,1-4,11H2,(H,12,13,15)
- InChIKey: NQUGDIBQNNGADU-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)N2C3=NC=NC(=C3C=N2)NN
計算された属性
- せいみつぶんしりょう: 218.12822
- どういたいしつりょう: 218.12799447g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 81.6Ų
じっけんとくせい
- PSA: 80.59
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-684949-5.0g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 5.0g |
$3313.0 | 2023-03-10 | ||
Enamine | EN300-684949-0.1g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 0.1g |
$1005.0 | 2023-03-10 | ||
Enamine | EN300-684949-0.05g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 0.05g |
$959.0 | 2023-03-10 | ||
Enamine | EN300-684949-1.0g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-684949-0.25g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 0.25g |
$1051.0 | 2023-03-10 | ||
Enamine | EN300-684949-2.5g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 2.5g |
$2240.0 | 2023-03-10 | ||
Enamine | EN300-684949-10.0g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 10.0g |
$4914.0 | 2023-03-10 | ||
Enamine | EN300-684949-0.5g |
1-cyclopentyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine |
71478-66-5 | 0.5g |
$1097.0 | 2023-03-10 |
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazoneに関する追加情報
Introduction to 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone (CAS No. 71478-66-5) and Its Emerging Applications in Chemical Biology
4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone, identified by its CAS number 71478-66-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyrazolopyrimidine class of scaffolds, which are well-known for their broad spectrum of biological activities. The presence of a cyclopentyl group and a hydrazone moiety in its structure imparts distinct chemical and biological characteristics, making it a promising candidate for further investigation.
The hydrazone functional group in this molecule is particularly noteworthy, as it has been extensively studied for its ability to interact with biological targets in a variety of ways. Hydrazone derivatives are known to exhibit inhibitory effects on several enzymes and receptors, which has led to their exploration in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The 1-cyclopentyl substituent further enhances the compound's complexity and potential for selective binding to biological targets, making it an intriguing subject for medicinal chemistry research.
In recent years, there has been a surge in interest regarding the development of novel heterocyclic compounds with potential therapeutic applications. The pyrazolopyrimidine scaffold, in particular, has been extensively investigated for its role in drug discovery. Studies have shown that compounds derived from this scaffold can modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation. The 1-cyclopentyl-1,5-dihydro- moiety in 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone contributes to its stability and bioavailability, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential as an anti-inflammatory agent. Inflammatory processes are central to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The ability of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone to modulate inflammatory pathways has been demonstrated in preclinical studies. These studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation.
Furthermore, the compound has shown promise as an anti-cancer agent. Cancer is one of the leading causes of mortality worldwide, and the development of new chemotherapeutic agents is crucial for improving patient outcomes. Preclinical studies have indicated that 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to target the PI3K/Akt pathway, which is frequently dysregulated in cancer cells.
The structural features of this compound also make it an attractive candidate for further optimization as a drug candidate. The hydrazone group provides a site for hydrogen bonding interactions with biological targets, while the cyclopentyl substituent enhances solubility and metabolic stability. These properties are essential for ensuring that the compound reaches its target site effectively and remains active long enough to exert its therapeutic effect.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of small molecules like 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone with high accuracy. These computational methods have been used to identify potential lead compounds that can be further optimized through structure-based drug design approaches. By leveraging these tools, researchers can accelerate the discovery process and bring new therapies to market more quickly.
The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-,hydrazone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the condensation of cyclopentanone with appropriate hydrazine derivatives, followed by cyclization reactions to form the pyrazolopyrimidine core。 The introduction of the hydrazone group is achieved through reactions with aldehydes or ketones under controlled conditions。 Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, which is essential for preclinical and clinical studies。
The pharmacokinetic properties of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-l,5-dihydro-,hydrazone are also an important consideration in drug development。 Studies have shown that this compound exhibits good oral bioavailability, which means that it can be administered orally and still reach effective concentrations at its target site。 Additionally, it demonstrates moderate metabolic stability, which allows it to persist long enough in circulation to exert its therapeutic effects。 These pharmacokinetic properties make it a promising candidate for further development as a drug candidate。
In conclusion, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1-cyclopentyl-l,5-dihydro-,hydrazone (CAS No. 71478-66-5) is a structurally interesting compound with significant potential as a therapeutic agent。 Its ability to modulate inflammatory and cancer-related pathways makes it an attractive candidate for further investigation。 With continued research and development, this compound could one day contribute to the treatment of various diseases, improving patient outcomes worldwide。
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